molecular formula C12H21NO4 B12686409 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol CAS No. 23184-71-6

2-[Bis(2-hydroxyethyl)amino]ethanol;phenol

Cat. No.: B12686409
CAS No.: 23184-71-6
M. Wt: 243.30 g/mol
InChI Key: JIHPTYQPPOKVDR-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]ethanol;phenol is a chemical compound offered for research and development purposes. The compound features 2-[Bis(2-hydroxyethyl)amino]ethanol, a tertiary amine alcohol also known as triethanolamine (TEA), paired with phenol. Tertiary amines like triethanolamine are widely utilized in organic synthesis and serve as catalysts in the production of polyurethanes and epoxy resins . The phenol component contributes to the compound's properties, making it a candidate for studies in polymer chemistry and material science. This combination may also be suitable for analytical applications, similar to other specialized phenol-amine compounds used in High-Performance Liquid Chromatography (HPLC) for method development and pharmacokinetics research . As a salt, its properties are influenced by the acid-base interaction between its constituent ions. This product is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment before handling.

Properties

CAS No.

23184-71-6

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;phenol

InChI

InChI=1S/C6H15NO3.C6H6O/c8-4-1-7(2-5-9)3-6-10;7-6-4-2-1-3-5-6/h8-10H,1-6H2;1-5,7H

InChI Key

JIHPTYQPPOKVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.C(CO)N(CCO)CCO

Related CAS

23184-71-6

Origin of Product

United States

Fundamental Intermolecular Interactions and Adduct Formation

Theoretical Models of Hydrogen Bonding in 2-[Bis(2-hydroxyethyl)amino]ethanol-Phenol Adducts

The stability and structure of the 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol adduct are dictated by a combination of strong, directional hydrogen bonds and weaker, more diffuse interactions.

The principal interaction driving the formation of the adduct is the O-H⋯N hydrogen bond, where the acidic proton of the phenol's hydroxyl group interacts with the basic nitrogen atom of triethanolamine (B1662121). This type of hydrogen bond is a strong, charge-transfer interaction that leads to a significant elongation of the O-H bond in phenol (B47542) and a characteristic downfield shift in its ¹H NMR spectrum.

In addition to the primary O-H⋯N bond, the three hydroxyl groups of triethanolamine can act as both hydrogen bond donors and acceptors. This can lead to the formation of N-H⋯O hydrogen bonds if the phenol proton transfers to the amine, forming a phenoxide-triethanolammonium ion pair. More commonly, the TEA hydroxyl groups can form hydrogen bonds with the oxygen of the phenol or with other TEA molecules, leading to the formation of larger aggregates. The possibility of four-centre hydrogen bonds, as observed in a triethanolamine–triethanolamine oxide complex, suggests a potentially intricate hydrogen-bonding network within the TEA-phenol adduct. researchgate.net The donor-acceptor and acid-base properties of molecules like phenol are enhanced in hydrogen-bonded complexes compared to their monomeric forms. rsc.org

Furthermore, studies on phenol-benzene complexes have shown a preference for a T-shaped geometry, where the hydroxyl group of phenol points towards the face of the benzene (B151609) ring. nih.gov In the 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol adduct, a similar interaction can occur, where the phenol ring interacts with the ethylene (B1197577) groups of the triethanolamine. The presence of the electron-donating hydroxyl group on the phenol ring enhances its π-electron density, potentially strengthening these interactions.

Computational Investigations of Molecular Association Dynamics

Computational chemistry provides powerful tools to probe the energetic and structural details of the 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol adduct at a molecular level.

Table 1: Representative Calculated Interaction Energies for Phenol Complexes This table presents illustrative data from computational studies on phenol complexes with different hydrogen bond acceptors to provide a comparative context for the interactions in the 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol adduct.

Interacting Pair Computational Method Interaction Energy (kcal/mol)
Phenol-Water MP4 -8.42 to -7.73 scirp.org
Phenol-Methanol B3LYP/6-311++G(df,p) -
Phenol-Amine - -

While quantum calculations are ideal for studying isolated adducts, molecular dynamics (MD) simulations offer insights into the behavior of the 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol adduct in a solution environment. nih.gov MD simulations can model the dynamic formation and dissociation of the adduct, the influence of solvent molecules, and the conformational flexibility of the triethanolamine moiety. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com By simulating the system over time, it is possible to understand how the adduct behaves in a realistic chemical environment, including the role of the solvent in mediating the intermolecular interactions.

Spectroscopic Characterization of Adduct Structures

Spectroscopic techniques provide experimental evidence for the formation of the adduct and offer details about its structure.

Infrared (IR) spectroscopy is a powerful tool for detecting hydrogen bonding. The formation of the O-H⋯N hydrogen bond in the 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol adduct leads to a significant broadening and red-shift (shift to lower wavenumber) of the phenolic O-H stretching vibration. The free phenolic O-H stretch typically appears as a sharp band around 3600 cm⁻¹, while in the adduct, this band can shift to the 3400-3200 cm⁻¹ region and become much broader. researchgate.net The C-O stretching vibration of phenol may also be affected. Triethanolamine itself has characteristic IR absorptions, including a broad O-H stretch around 3300 cm⁻¹ and C-N and C-O stretching bands. researchgate.netresearchgate.netmdpi.com

Table 2: Characteristic Infrared (FTIR) Absorption Frequencies

Functional Group Typical Wavenumber (cm⁻¹) Expected Change upon Adduct Formation
Phenolic O-H (free) ~3600 (sharp) Broadening and shift to 3400-3200 cm⁻¹
Alcoholic O-H (TEA) ~3300 (broad) researchgate.net Potential shift and change in broadness
Aromatic C=C (Phenol) 1600-1450 Minor shifts
C-N (TEA) 1100-1000 Potential shift
C-O (Phenol) ~1230 Shift to lower wavenumber

Nuclear Magnetic Resonance (NMR) spectroscopy is also highly sensitive to the formation of hydrogen-bonded adducts. The most significant change is observed for the phenolic hydroxyl proton. In a non-hydrogen bonding solvent, the ¹H NMR signal for the phenolic -OH is typically found between 4 and 7 ppm. researchgate.netmdpi.com Upon formation of the strong O-H⋯N hydrogen bond with triethanolamine, this signal can shift significantly downfield to 8-12 ppm or even further, and the peak may broaden due to chemical exchange. The protons on the carbon adjacent to the nitrogen in triethanolamine and those on the aromatic ring of phenol will also experience shifts in their chemical environments upon adduct formation. chemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bond Elucidation

Vibrational spectroscopy is a powerful tool for identifying and characterizing the hydrogen bonds in amine-phenol adducts. The formation of a hydrogen bond, such as O-H···N, leads to distinct changes in the vibrational frequencies of the involved functional groups.

In Fourier-transform infrared (FT-IR) spectroscopy, the stretching vibration of the phenolic O-H group is particularly sensitive to hydrogen bonding. For a free phenol molecule, the O-H stretching band appears as a sharp peak typically in the range of 3600 cm⁻¹. Upon forming a hydrogen bond with an amine like triethanolamine, this band undergoes significant broadening and shifts to a lower frequency, often appearing as a broad absorption in the 3200-2500 cm⁻¹ region. This shift is indicative of the weakening of the O-H covalent bond as its proton interacts with the nitrogen atom of the amine.

Raman spectroscopy provides complementary information. While the O-H stretching vibration is often weak in the Raman spectrum of phenols, changes in the vibrational modes of the aromatic ring and the C-O stretching frequency can also signify the formation of a hydrogen-bonded complex.

Table 1: Representative FT-IR Spectral Data for Phenol-Amine Hydrogen Bonding

Functional GroupTypical Wavenumber (Free)Wavenumber in H-bonded Complex (Phenol-Amine)Change upon H-bonding
Phenolic O-H Stretch~3600 cm⁻¹ (sharp)3200-2500 cm⁻¹ (broad)Significant redshift and broadening
C-N Stretch (Amine)~1250-1020 cm⁻¹Slight shiftMinor shift in position and intensity
C-O Stretch (Phenol)~1260-1180 cm⁻¹Shift to higher frequencyBlueshift due to electronic redistribution

Electronic Absorption Spectroscopy (UV-Vis) for Charge Transfer and Complexation Phenomena

Electronic absorption spectroscopy, or UV-Vis, is employed to study the electronic transitions within a molecule and can reveal the formation of new electronic states upon complexation. When an electron donor (amine) and an electron acceptor (phenol) interact, they can form a charge-transfer (CT) complex.

This complexation can lead to the appearance of a new, broad absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual components. This new band arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor (triethanolamine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (phenol). The position and intensity of this CT band provide information about the strength of the interaction and the extent of charge transfer in the ground state.

For many amine-phenol adducts, this charge-transfer band is often observed at longer wavelengths (a redshift) compared to the absorption bands of the parent molecules. The formation of the hydrogen bond facilitates this charge transfer, creating a more polarized system.

Table 2: Illustrative UV-Vis Absorption Data for Phenol and a Generic Amine Complex

Speciesλmax (nm)Molar Absorptivity (ε)Notes
Phenol~270~1,450 L mol⁻¹ cm⁻¹π → π* transition of the benzene ring
Triethanolamine<220-n → σ* transition
Phenol-Amine Complex~280-320VariableAppearance of a new, broad charge-transfer band

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural and dynamic information about the 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol adduct in solution.

¹H NMR spectroscopy is particularly revealing. The chemical shift of the phenolic hydroxyl proton is highly sensitive to its environment. In a non-coordinating solvent, the phenolic proton resonance is typically found between 4-7 ppm. Upon the formation of a strong hydrogen bond with triethanolamine, this proton becomes significantly deshielded and its resonance shifts downfield, often to values greater than 10 ppm. The exact chemical shift can provide a qualitative measure of the hydrogen bond strength.

Furthermore, the protons on the ethyl groups of triethanolamine will also experience changes in their chemical shifts upon adduct formation, reflecting the change in the electronic environment around the nitrogen atom. Dynamic NMR studies can also provide information on the rate of proton exchange between the phenol and the amine.

¹³C NMR spectroscopy complements the proton data by showing shifts in the carbon resonances of both the phenol and triethanolamine moieties upon complexation, particularly the carbons directly attached to the oxygen and nitrogen atoms involved in the hydrogen bond.

Table 3: Representative ¹H NMR Chemical Shift Changes upon Phenol-Amine Adduct Formation

ProtonTypical Chemical Shift (δ, ppm) in Free SpeciesExpected Chemical Shift (δ, ppm) in AdductChange upon Adduct Formation
Phenolic -OH4-7>10Significant downfield shift
Amine N-H (if present)1-5Broadened or exchanged-
Protons α to NitrogenVariableDownfield shiftDeshielding due to proximity to H-bond
Aromatic Protons6.5-8Minor shiftsSlight changes in electronic distribution

Crystallographic Analysis of Related Amine-Phenol Co-crystals and Adducts

In numerous studies of co-crystals formed between substituted phenols and various amines, the primary and most robust interaction observed is the O-H···N hydrogen bond. The geometry of this bond, particularly the O···N distance, is a key indicator of its strength. Typically, these distances are in the range of 2.6 to 2.8 Å, which is significantly shorter than the sum of the van der Waals radii, confirming a strong interaction.

In the context of the adduct with triethanolamine, which contains three hydroxyl groups, there is also the potential for additional O-H···O hydrogen bonds, leading to the formation of extended one-, two-, or three-dimensional networks. These additional interactions would involve the hydroxyl groups of the triethanolamine molecules acting as donors and/or acceptors, potentially with other triethanolamine molecules or the oxygen atom of the phenol. This complex network of hydrogen bonds dictates the final crystal packing and the physical properties of the solid material.

Coordination Chemistry and Metal Complexation in the Presence of Phenols

2-[Bis(2-hydroxyethyl)amino]ethanol as a Polydentate Ligand in Metal-Phenoxide Systems

2-[Bis(2-hydroxyethyl)amino]ethanol is a versatile and cost-effective tripodal ligand that can coordinate to metal centers through its nitrogen atom and one, two, or all three of its hydroxyl groups. This flexibility allows it to act as a tridentate or tetradentate ligand, forming stable chelate rings with various transition metals. In the presence of phenols, which can deprotonate to form phenoxides, TEA plays a crucial role in stabilizing metal-phenoxide complexes.

The coordination of TEA to a metal ion can influence the electronic and steric environment of the metal center, thereby affecting the reactivity of the coordinated phenoxide. For instance, the interaction of TEA with copper(II) salts of carboxylic acids, such as salicylic (B10762653) acid (a hydroxybenzoic acid), has been shown to result in the formation of binuclear mixed-ligand complexes. researchgate.net In these structures, the TEA ligand and the salicylate (B1505791) coordinate to the copper centers. The specific coordination mode of TEA can vary, with some complexes showing that one of the hydroxy groups remains uncoordinated. rsc.org

The ability of TEA to form stable complexes with transition metals is not limited to copper. It readily forms complexes with a variety of metal ions including Co(II) and Ni(II), typically resulting in octahedral or distorted octahedral geometries. rsc.org The study of these complexes provides a foundational understanding of how TEA behaves in more complex systems involving phenoxides. For example, dinuclear and trinuclear copper(II) complexes have been prepared with the deprotonated form of triethanolamine (B1662121), demonstrating its ability to bridge multiple metal centers. nih.gov Furthermore, copper(II) coordination polymers have been synthesized using triethanolamine and pyromellitic acid, highlighting its role in building extended supramolecular structures. nih.gov

Copper-Catalyzed Hydroxylation of Aryl Halides with 2-[Bis(2-hydroxyethyl)amino]ethanol Ligands

The conversion of aryl halides to phenols is a significant transformation in organic synthesis, and copper-catalyzed systems have emerged as a practical method for this purpose. This process, a type of Ullmann condensation, often requires a ligand to facilitate the reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net 2-[Bis(2-hydroxyethyl)amino]ethanol has been identified as an inexpensive and efficient ligand for the copper-catalyzed hydroxylation of aryl halides. researchgate.net

Reaction Mechanisms of Copper-Triethanolamine-Phenoxide Intermediates

The precise mechanism of the copper-triethanolamine catalyzed hydroxylation of aryl halides likely proceeds through a series of steps analogous to other Ullmann-type reactions. The catalytic cycle is thought to involve the formation of a copper(I) alkoxide or hydroxide (B78521) species. In the presence of triethanolamine, a copper-TEA complex is initially formed. This complex then reacts with a hydroxide source to generate a copper-hydroxide-TEA species.

This copper-hydroxide complex undergoes oxidative addition with the aryl halide (Ar-X), leading to a transient Cu(III)-aryl-hydroxide intermediate. Reductive elimination from this intermediate then yields the desired phenol (B47542) (Ar-OH) and regenerates a Cu(I)-halide species. The triethanolamine ligand is believed to play a crucial role in stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps. While the direct observation of a copper-triethanolamine-phenoxide intermediate in this specific catalytic cycle is not extensively documented, the formation of such species is plausible, especially as the product phenol concentration increases.

Catalytic Activity and Substrate Scope in Phenol Synthesis

The use of a CuI/triethanolamine catalytic system has been shown to efficiently promote the direct hydroxylation of aryl iodides and bromides in water, affording the corresponding phenols in good to excellent yields. researchgate.net This methodology is advantageous as it avoids the use of toxic organic solvents and demonstrates tolerance to a variety of functional groups.

The substrate scope for this reaction is broad, encompassing a range of substituted aryl halides. Generally, aryl iodides are more reactive than aryl bromides. rsc.orgnih.govorganic-chemistry.org Electron-withdrawing groups on the aryl halide tend to enhance the reaction rate, while sterically hindered substrates may require longer reaction times or higher temperatures. The choice of base and solvent system also plays a critical role in the reaction's efficiency. While triethanolamine has proven effective, other ligands such as 8-hydroxyquinolin-N-oxide and N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) have also been used in copper-catalyzed hydroxylations, offering a basis for comparison of catalytic performance. nih.govacs.orgresearchgate.net

Table 1: Substrate Scope in Copper-Catalyzed Hydroxylation of Aryl Halides

Aryl HalideLigandCatalystBaseSolventYield (%)Reference
IodobenzeneTriethanolamineCuIKOHWaterGood to Excellent researchgate.net
BromobenzeneTriethanolamineCuIKOHWaterGood researchgate.net
4-ChloroanisoleBHMPOCu(acac)2LiOHDMSO/WaterGood acs.org
2-IodonaphthaleneDimethylglyoximeCuICsOHDMSO/Water90 rsc.org

Titanium Complexation with 2-[Bis(2-hydroxyethyl)amino]ethanol and Substituted Phenoxides

The coordination chemistry of titanium with triethanolamine gives rise to a class of compounds known as titanatranes. These complexes exhibit unique structural and dynamic properties, particularly when a phenoxide ligand is also incorporated into the coordination sphere.

Structural Chemistry of Aryloxytitanatranes with Nitrilotriethoxide Ligands

Aryloxytitanatranes are characterized by a titanium atom coordinated to the tetradentate nitrilotriethoxide ligand (the deprotonated form of triethanolamine) and an aryloxide group. X-ray crystallography studies have revealed that these complexes typically adopt a monomeric, trigonal bipyramidal structure. In this geometry, the three oxygen atoms of the nitrilotriethoxide ligand occupy the equatorial positions, while the nitrogen atom and the aryloxide group are in the axial positions.

Ligand Exchange Dynamics and Fluxional Behavior in Metal-Triethanolamine-Phenol Complexes

A fascinating aspect of aryloxytitanatranes, especially those bearing pendant phenol groups, is their fluxional behavior in solution. wikipedia.orgmdpi.comyoutube.com This dynamic process can be observed using Nuclear Magnetic Resonance (NMR) spectroscopy, which often shows temperature-dependent changes in the spectra. nih.govnih.govrsc.orgresearchgate.netresearchgate.net

The fluxionality is attributed to the interchange of the coordinated phenoxide with the free phenol groups. The proposed mechanism for this exchange involves the displacement of one of the coordinated arms of the nitrilotriethoxide ligand by the dangling phenol group. This process leads to a rapid equilibrium between different coordinated states, which, at higher temperatures, results in a time-averaged and simpler NMR spectrum. At lower temperatures, this exchange slows down, allowing for the observation of distinct signals for the different environments of the nuclei. This dynamic behavior highlights the lability of the coordination sphere in these titanium-triethanolamine-phenol complexes.

Complex Formation with Other Divalent and Trivalent Metal Ions (e.g., Zinc(II) and Cadmium(II) Analogs)

The coordination chemistry of 2-[Bis(2-hydroxyethyl)amino]ethanol, commonly known as triethanolamine (TEA), extends beyond first-row transition metals to form stable complexes with other divalent ions, notably zinc(II) and cadmium(II). In the presence of phenolic ligands, these metal ions readily form mixed-ligand complexes where both TEA and the phenolate (B1203915) anion coordinate to the metal center. The structural and coordination diversity of these complexes are influenced by the ionic radius of the metal, the stoichiometry of the reactants, and the specific nature of the phenolic co-ligand.

Research into mixed-ligand complexes of Zn(II) and Cd(II) with triethanolamine and substituted phenols, such as p-nitrophenol (in the form of p-nitrobenzoic acid which provides a carboxylate coordinating group analogous to a phenolate), reveals the formation of intricate polynuclear structures. researchgate.net These studies provide valuable models for understanding the simultaneous coordination of both triethanolamine and a phenolate-type ligand.

In a notable study, mixed-ligand complexes of zinc(II) and cadmium(II) with triethanolamine and p-nitrobenzoic acid (H-NBA) were synthesized and characterized. researchgate.net The resulting structures demonstrate the versatile coordinating ability of the deprotonated triethanolamine ligand and the bridging potential of the carboxylate group of the p-nitrobenzoate, which serves as an analogue for a phenolate.

For the zinc(II) analog, a binuclear complex with the formula [Zn₂(TEA-H)(NBA)₂(μ-NBA)] was obtained, where TEA-H signifies a deprotonated form of triethanolamine. In this structure, the two zinc(II) centers are bridged by a p-nitrobenzoate ligand and the deprotonated hydroxyl group of a TEA ligand. One Zn(II) ion is in a distorted square pyramidal environment, while the other exhibits a distorted trigonal bipyramidal geometry.

The cadmium(II) analog, with the formula [Cd(TEA-H)(NBA)]n, forms a one-dimensional coordination polymer. researchgate.net In this polymeric chain, the cadmium(II) centers are linked by bridging p-nitrobenzoate ligands. The triethanolamine ligand in this complex is tetradentate, coordinating to the cadmium ion through the nitrogen atom and the oxygen atoms of its three hydroxyl groups, one of which is deprotonated. The coordination geometry around the Cd(II) ion is best described as a distorted octahedron.

The structural parameters for these zinc(II) and cadmium(II) mixed-ligand complexes are detailed in the tables below.

Table 1: Selected Bond Lengths (Å) for Zn(II) and Cd(II) Mixed-Ligand Complexes with Triethanolamine and p-Nitrobenzoate researchgate.net

Bond[Zn₂(TEA-H)(NBA)₂(μ-NBA)][Cd(TEA-H)(NBA)]n
M-O(TEA)2.031(3) - 2.158(3)2.298(2) - 2.481(2)
M-N(TEA)2.185(3)2.427(2)
M-O(NBA)1.978(3) - 2.316(3)2.279(2) - 2.585(2)
M···M3.208(1)-

Table 2: Selected Bond Angles (°) for Zn(II) and Cd(II) Mixed-Ligand Complexes with Triethanolamine and p-Nitrobenzoate researchgate.net

Angle[Zn₂(TEA-H)(NBA)₂(μ-NBA)][Cd(TEA-H)(NBA)]n
O(TEA)-M-O(TEA)77.9(1) - 163.5(1)71.32(7) - 152.06(7)
O(TEA)-M-N(TEA)77.2(1) - 80.4(1)71.50(7) - 72.54(7)
O(NBA)-M-O(NBA)88.9(1) - 128.5(1)53.60(7) - 149.79(7)
O(TEA)-M-O(NBA)85.5(1) - 170.9(1)80.34(7) - 150.39(7)
N(TEA)-M-O(NBA)90.9(1) - 138.8(1)88.31(7) - 143.91(7)

In the absence of a phenolic co-ligand, cadmium(II) is known to form seven-coordinate complexes with two triethanolamine molecules, [Cd(TEA)₂]²⁺. nih.gov In these complexes, one TEA ligand acts in a tetradentate fashion, utilizing all its donor atoms, while the second TEA molecule is tridentate, leaving one hydroxyl arm uncoordinated. nih.gov This highlights the flexibility of TEA in accommodating the coordination preferences of different metal ions. The formation of mixed-ligand complexes with phenols or their analogs, however, often leads to lower coordination numbers and the formation of polynuclear or polymeric structures, driven by the bridging capabilities of the phenolate or analogous carboxylate groups.

Role in Catalysis and Reaction Media Design

2-[Bis(2-hydroxyethyl)amino]ethanol-Based Deep Eutectic Solvents (DES) for Organic Reactions

Deep eutectic solvents (DES) represent a class of green solvents that are gaining attention as alternatives to traditional volatile organic compounds. orgchemres.org They are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). bohrium.com Triethanolamine (B1662121) is a versatile HBD used in the synthesis of various DES.

A notable deep eutectic solvent is synthesized from choline (B1196258) chloride (ChCl) as the hydrogen bond acceptor and triethanolamine (TEA) as the hydrogen bond donor. researchgate.netnih.gov The synthesis of the [ChCl][TEA]₂ system is straightforward: a mixture of choline chloride and triethanolamine, typically in a 1:2 molar ratio, is heated to approximately 90°C with stirring until a homogeneous, colorless liquid is formed. nih.gov

The resulting DES is characterized by various analytical techniques to understand its physical and chemical properties. researchgate.net These methods include Fourier-transform infrared spectroscopy (FT-IR) to confirm the interactions between the components, thermogravimetric analysis (TGA) to assess thermal stability, and differential scanning calorimetry (DSC) to determine phase behavior. bohrium.comresearchgate.nettandfonline.com Other properties such as viscosity, density, conductivity, and pH are also measured to fully characterize the solvent system. researchgate.nettandfonline.com

Table 1: Physicochemical Characterization of Choline Chloride:Triethanolamine DES

Property Measured Analytical Technique Purpose
Hydrogen Bonding Fourier-Transform Infrared Spectroscopy (FT-IR) To confirm the formation of the eutectic mixture through hydrogen bond interactions between ChCl and TEA. researchgate.net
Thermal Stability Thermogravimetric Analysis (TGA) To determine the temperature range at which the DES is stable and to identify its decomposition temperature. researchgate.nettandfonline.com
Phase Transitions Differential Scanning Calorimetry (DSC) To identify the glass transition temperature and other thermal events, confirming the eutectic nature of the mixture. researchgate.nettandfonline.com

The choline chloride:triethanolamine DES has proven to be a highly effective medium for palladium-catalyzed O-arylation reactions. researchgate.netnih.govnih.gov This process involves the formation of a carbon-oxygen (C-O) bond between phenol (B47542) derivatives and aryl halides to produce diaryl ethers, which are important structures in pharmaceuticals and materials science. researchgate.netnih.gov

In a novel approach, the [ChCl][TEA]₂ DES acts as both the solvent and the catalyst system, eliminating the need for additional bases or ligands that are typically required for such reactions. researchgate.netnih.gov The reaction is performed using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst. nih.govnih.gov This system successfully couples various phenol derivatives with electron-deficient aryl halides, achieving high yields under relatively mild conditions. researchgate.netroyalsocietypublishing.org The triethanolamine component of the DES is believed to play a crucial role in the catalytic cycle, likely by acting as a base to deprotonate the phenol, which is a necessary step for the reaction to proceed. nih.gov

Table 2: Palladium-Catalyzed O-Arylation of Phenols in [ChCl][TEA]₂ DES

Reactant 1 Reactant 2 Catalyst Solvent/Base/Ligand Key Feature

A key advantage of the [ChCl][TEA]₂ DES in palladium-catalyzed reactions is its stability and reusability. researchgate.netnih.gov The solvent/catalyst system demonstrates high stability throughout multiple reaction cycles with no significant loss of catalytic activity. nih.govnih.gov Research has shown that the DES and the Pd/BaSO₄ catalyst can be recycled and reused for at least three consecutive cycles, making the process more economical and environmentally friendly. nih.govnih.gov Similarly, other TEA-based DES, such as one made with [benzyl (2-hydroxyethyl) dimethyl azanium chloride], has been shown to be recyclable for up to four cycles in the tosylation of phenols. bohrium.com Another system based on tetrabutylammonium (B224687) bromide (TBAB) and TEA was reusable for over five cycles in the fixation of CO₂. bohrium.com This reusability is a critical factor in the development of sustainable chemical processes. orgchemres.org

2-[Bis(2-hydroxyethyl)amino]ethanol as a Base and Catalytic Additive in Phenol Chemistry

Beyond its role in DES, triethanolamine itself is a valuable base and catalytic additive in organic reactions involving phenols. Its nucleophilic and basic properties allow it to influence reaction pathways and promote specific transformations.

Triethanolamine can influence acid-base equilibria in chemical reactions. In the benzoylation of substituted nitrophenols, the related compound triethylamine (B128534) was found to act as a general base catalyst by forming a complex with the phenol. researchgate.net The reactivity of this complex was observed to decrease as the acidity of the phenol increased, demonstrating a direct influence on the reaction pathway based on the phenol's properties. researchgate.net

Furthermore, triethanolamine has been used to mediate the biotransformation of catechol, a type of phenol, into 2,3-dihydroxybenzoic acid. researchgate.net In this system, which couples carbon capture with biocatalysis, TEA acts as the reaction medium that absorbs CO₂ and makes it available as a bicarbonate source for the enzymatic carboxylation of the phenol. researchgate.net This application highlights TEA's ability to influence the reaction equilibrium by controlling the concentration of a key reactant. researchgate.net

Triethanolamine and its derivatives are effective in promoting a variety of organic transformations involving phenols. As discussed previously, the [ChCl][TEA]₂ DES facilitates the palladium-catalyzed O-arylation of phenols without the need for an external base. researchgate.netnih.gov

In other applications, a novel DES composed of TEA and [benzyl (2-hydroxyethyl) dimethyl azanium chloride] serves as a dual catalyst and solvent for the selective tosylation and mesylation of phenols. bohrium.comresearchgate.net This method is advantageous due to the absence of metal catalysts, ligands, or other additives, providing high yields in short reaction times. bohrium.com The use of triethylamine, a similar amine, has also been documented to catalyze the esterification of carvacrol, a natural phenol, with propionyl chloride. nih.gov These examples underscore the utility of 2-[Bis(2-hydroxyethyl)amino]ethanol in promoting important chemical modifications of phenols under green and efficient conditions.

Applications in Chemical Separations and Purification Processes

Liquid-Liquid Extraction of Phenolic Compounds Using 2-[Bis(2-hydroxyethyl)amino]ethanol and its Derivatives

Liquid-liquid extraction is a prominent method for the removal of phenolic compounds from industrial wastewater. The selection of an appropriate solvent or extractant is critical to the efficiency of this process. Alkanolamines, including 2-[Bis(2-hydroxyethyl)amino]ethanol, are considered for this purpose due to their ability to form complexes with phenols.

Detailed experimental data on the direct liquid-liquid extraction of phenol (B47542) and cresol (B1669610) using 2-[Bis(2-hydroxyethyl)amino]ethanol as the primary extractant is limited in publicly available literature. However, related studies provide insights into its potential. For instance, research on the removal of phenol from aqueous solutions using cornstarch impregnated with triethanolamine (B1662121) demonstrated a significant uptake of phenol, suggesting a strong affinity between the two molecules which is a prerequisite for a successful liquid-liquid extraction process. iosrjournals.org

In a study on the complex extraction of phenols from a model coal tar (a mixture of kerosene, phenol, o-cresol, and p-cresol) using methanol (B129727) and acetone (B3395972) solutions, distribution coefficients for phenol, o-cresol, and p-cresol (B1678582) were determined. researchgate.net While this study did not use 2-[Bis(2-hydroxyethyl)amino]ethanol, the data illustrates the typical distribution behavior of these phenolic compounds in a liquid-liquid extraction system.

Table 1: Distribution Coefficients in a Model Coal Tar Extraction System researchgate.net

CompoundMaximum Distribution Coefficient
Phenol2.80
o-Cresol3.66
p-Cresol4.55

This table shows the distribution coefficients of phenolic compounds in a model system using methanol/water as the solvent, indicating the relative partitioning of the compounds between the organic and aqueous phases. Data for a 2-[Bis(2-hydroxyethyl)amino]ethanol-based system is not available.

A direct comparative study on the liquid-liquid extraction of phenol using monoethanolamine (MEA), diethanolamine (B148213) (DEA), and 2-[Bis(2-hydroxyethyl)amino]ethanol (TEA) is not extensively documented in the available literature. However, comparisons of these amines in other acid-base separation processes, such as CO2 capture, can offer some insights into their relative properties.

In CO2 absorption, primary amines like MEA generally exhibit faster reaction rates but have a lower loading capacity and higher energy requirements for regeneration compared to tertiary amines like TEA. researchgate.net DEA, a secondary amine, often presents intermediate properties. researchgate.net These characteristics are rooted in the different reaction mechanisms; primary and secondary amines can form carbamates with CO2, while tertiary amines primarily act as a base to promote the hydration of CO2 to bicarbonate. mdpi.com

Extrapolating these principles to phenol extraction, one might infer that MEA and DEA could exhibit strong interactions with phenol due to the presence of N-H protons available for hydrogen bonding, potentially leading to high extraction efficiencies. Conversely, TEA, lacking N-H protons, would interact with phenol primarily through the lone pair of electrons on the nitrogen atom and hydrogen bonding with its hydroxyl groups. While this might result in a lower extraction efficiency under certain conditions, the weaker interaction could facilitate easier regeneration of the extractant.

Table 2: Comparison of Enthalpies of Absorption for CO2 in Aqueous Alkanolamine Solutions

AlkanolamineEnthalpy of Absorption (kJ/mol CO2)
Monoethanolamine (MEA)88.91
Diethanolamine (DEA)70.44
Triethanolamine (TEA)44.72

This table provides a comparison of the heat of absorption for CO2 in different ethanolamines. While not directly for phenol, it illustrates the trend of decreasing reaction enthalpy with increasing amine substitution, which has implications for the energy required for solvent regeneration.

Mechanism of Complex-Mediated Extraction of Phenols

The extraction of acidic compounds like phenols by basic extractants such as 2-[Bis(2-hydroxyethyl)amino]ethanol is driven by the formation of an amine-phenol complex. This complex is more soluble in the organic phase than the free phenol, thus facilitating its transfer from the aqueous phase.

The formation of the amine-phenol complex is an equilibrium process governed by thermodynamic principles. The strength of the association is influenced by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. A negative ΔG indicates a spontaneous complexation and thus favorable extraction.

While specific thermodynamic data for the 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol system in liquid-liquid extraction is not available, studies on similar systems, such as the adsorption of phenol onto various materials, provide a framework for understanding the thermodynamic drivers. For instance, in the adsorption of phenol, negative enthalpy changes indicate an exothermic process, which is favored at lower temperatures. researchgate.net

In a study on the extraction of phenol using a deep eutectic solvent based on trioctylamine, the negative values of ΔG° confirmed the spontaneous nature of the phenol transfer to the organic phase. bohrium.com This suggests that the formation of the amine-phenol complex is thermodynamically favorable.

Several factors can influence the efficiency of phenol extraction using 2-[Bis(2-hydroxyethyl)amino]ethanol:

Solvent System: The choice of the organic solvent in which the amine extractant is dissolved is crucial. The solvent affects the solubility of the amine-phenol complex and the partitioning of the components between the two phases. The polarity of the solvent plays a significant role in the extraction of phenolic compounds. nih.gov

pH of the Aqueous Phase: The pH of the aqueous phase determines the speciation of phenol. At a pH below the pKa of phenol (around 10), it exists predominantly in its molecular form, which is more readily extracted into the organic phase. At higher pH values, phenol dissociates into the phenolate (B1203915) anion, which is highly soluble in water and difficult to extract.

Auxiliary Agents: The addition of other agents can modify the extraction process. For example, the presence of certain salts can influence the activity of water and the solubility of the phenolic compounds, potentially enhancing extraction through a "salting-out" effect.

Regeneration and Recycling Strategies for 2-[Bis(2-hydroxyethyl)amino]ethanol-Based Extractants

For an extraction process to be economically viable, the extractant must be regenerated and recycled. The regeneration step involves breaking the amine-phenol complex to recover the phenol and the free extractant.

One potential method for regenerating 2-[Bis(2-hydroxyethyl)amino]ethanol is through a temperature swing process. By increasing the temperature, the stability of the amine-phenol complex can be reduced, leading to the release of phenol. The volatile phenol can then be separated by distillation.

Another promising approach, analogous to its use in CO2 capture systems, is the use of CO2 for regeneration. Sparging the phenol-laden amine solution with CO2 could potentially lead to the precipitation of a phenol-rich phase or the formation of a bicarbonate salt of the amine, releasing the phenol. The amine could then be recovered by heating the bicarbonate solution to drive off the CO2. researchgate.net This method, however, is not yet documented specifically for phenol extraction with 2-[Bis(2-hydroxyethyl)amino]ethanol.

Advanced Analytical and Characterization Techniques for 2 Bis 2 Hydroxyethyl Amino Ethanol Phenol Systems

High-Resolution Mass Spectrometry (HRMS) for Adduct Identification and Speciation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of reaction products and adducts formed in 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol systems. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the determination of elemental compositions for unknown compounds. This capability is crucial for identifying the specific adducts that may form between triethanolamine (B1662121) and phenol (B47542).

The reaction between phenol and triethanolamine can lead to the formation of various non-covalent and covalent adducts. nih.gov HRMS, often coupled with soft ionization techniques like Electrospray Ionization (ESI), can detect these species in the gas phase. For instance, ESI-HRMS can be used to accurately measure the mass of protonated or deprotonated molecular ions, enabling the confident identification of expected adducts and the discovery of unexpected reaction products. A key advantage of HRMS is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In speciation analysis, HRMS is used to differentiate and quantify the various forms in which an element or compound exists. For the TEA-phenol system, this could involve identifying protonated TEA, phenolate (B1203915) anions, and various hydrogen-bonded complexes or reaction adducts. High-throughput screening platforms using time-of-flight (TOF) mass spectrometers can rapidly detect and quantify the formation of covalent protein-inhibitor adducts, a workflow that can be adapted to screen for adducts in other complex chemical mixtures. nih.gov The accurate mass data obtained allows for the creation of extracted ion chromatograms for specific elemental compositions, significantly improving the signal-to-noise ratio and enabling the detection of trace-level adducts.

Advanced Chromatographic Methods (HPLC, GC-MS) for Separation and Quantification in Complex Mixtures

Chromatographic techniques are essential for separating the individual components within a complex mixture before their quantification and identification. For 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol systems, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of non-volatile or thermally labile compounds like triethanolamine. Various HPLC methods have been developed for the analysis of ethanolamines. helixchrom.com These methods often utilize mixed-mode or reverse-phase columns. helixchrom.comsielc.com For instance, a method using a Lichrospher CN column with an acetonitrile-water mobile phase and an Evaporative Light-Scattering Detector (ELSD) has been successfully used for the determination of triethanolamine in cream formulations. researchgate.net This approach demonstrated good linearity and high recovery rates. researchgate.net Another method employs an OmniPac PAX-500 column with an isocratic eluent of sodium hydroxide (B78521) and acetonitrile, followed by Pulsed Amperometric Detection (PAD), for the analysis of alkanolamines in various solutions. thermofisher.com

Sample HPLC Method Parameters for Triethanolamine Analysis

ParameterMethod 1 (HPLC-ELSD) researchgate.netMethod 2 (HPLC-PAD) thermofisher.com
ColumnLichrospher CN (250 mm × 4.6 mm, 5 µm)Dionex OmniPac PAX-500
Mobile PhaseAcetonitrile-water (70:30) containing 0.1% methanoic acid150 mM Sodium Hydroxide with 5% Acetonitrile
Flow Rate1.0 mL/minNot Specified
DetectorEvaporative Light-Scattering Detector (ELSD)Pulsed Amperometric Detection (PAD)
Linearity Range25-300 mg/L0.1-100 ppm
Detection Limit2 mg/L10 ppb

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. While phenol is readily analyzable by GC-MS, triethanolamine presents challenges due to its low volatility and the tendency for its peaks to tail. phenomenex.comphenomenex.com Specialized, deactivated GC columns with thicker films are often required to achieve good peak shapes. phenomenex.comphenomenex.com US EPA Method 528 provides a standard procedure for the GC-MS analysis of phenols in drinking water, utilizing a low-polarity silarylene phase column. thermofisher.comepa.gov For the analysis of ethanolamines, methods often employ a high split injection to handle the low volatility. phenomenex.comphenomenex.comlabrulez.com Derivatization is a common strategy to increase the volatility of analytes like phenols and improve chromatographic performance. nih.gov

Typical GC-MS Conditions for Component Analysis

ParameterEthanolamine Analysis phenomenex.comPhenol Analysis (EPA Method 528) thermofisher.com
ColumnZebron ZB-5MSPLUS (30 m)TraceGOLD TG-5SilMS
InjectorSplit (High Split Ratio)Splitless (1 min) at 275 °C
Carrier GasHeliumHelium, 1.5 mL/min (constant flow)
Oven ProgramSpecific ramp not detailed, run time < 6 min60 °C (5 min), then 8 °C/min to 300 °C (10 min)
DetectorMass Spectrometer (MS)Ion Trap Mass Spectrometer (MS)

X-ray Crystallography for Precise Structural Determination of Co-crystals and Metal Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. d-nb.info This technique is crucial for characterizing co-crystals and metal complexes that may form in 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol systems. A co-crystal is a multi-component crystal where the constituents are typically a target molecule and a co-crystal former, held together by non-covalent interactions like hydrogen bonding. google.com

While a specific crystal structure for a TEA-phenol co-crystal is not detailed in the provided search results, the principles of the technique are well-established for the individual components. X-ray diffraction studies on metal complexes of triethanolamine have revealed its versatility as a ligand. mdpi.com In many complexes, TEA acts as a tridentate ligand, coordinating to a metal center through its nitrogen atom and two of its three hydroxyl groups, forming a distorted octahedral geometry. mdpi.comresearchgate.net The uncoordinated hydroxyl group often participates in extensive hydrogen bonding, which stabilizes the crystal packing. mdpi.comresearchgate.net

Selected Crystallographic Data for a Triethanolamine Metal Complex

CompoundNi(C₆H₁₅NO₃)₂₂·4H₂O researchgate.net
Crystal SystemTriclinic
Space GroupP-1
Coordination GeometrySlightly distorted NiN₂O₄ octahedron
Key Bond Lengths (Å)Ni—N: 2.1158 (13) Ni—O4: 2.0734 (11) Ni—O5: 2.0636 (12)
Key Bond Angles (°)N—Ni—O: 82.22 (5) to 97.78 (5) O—Ni—O: 89.94 (5) to 90.06 (5)
Notable FeatureOne hydroxyl group of each TEA ligand is not involved in coordination. researchgate.net

Thermal Analysis (TGA, DSC) for Investigation of System Stability and Phase Transitions

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. These methods are vital for assessing the thermal stability and phase behavior of 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol systems, including potential co-crystals or reaction products.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect phase transitions such as melting, crystallization, and glass transitions. In the context of TEA-phenol systems, DSC can identify the formation of a co-crystal, which will typically exhibit a single, sharp melting point that is different from the melting points of the individual components. google.com DSC has been used to evaluate the oxidative stability of phenolic antioxidants, where parameters like the Oxidation Induction Time (OIT) and Oxidation Onset Temperature (OOT) are measured to determine their effectiveness. reading.ac.uk

Thermal Analysis Data for Related Systems

TechniqueSystem/CompoundObservation/FindingReference
TGA/DSCYBa₂Cu₃O₇-∂ precursor with TEATEA addition has little effect on the decomposition of the barium salt component. researchgate.net
TGATriethanolamine metal saccharinate complexesDecomposition starts around 200 °C, with the final temperature depending on the atmosphere. researchgate.net
DSCTri-armed phenolic antioxidantsOxidation Onset Temperatures (OOT) of ~245-251 °C were observed for TEA-based antioxidants. reading.ac.uk
TGA/DSCTriethanolamine with Choline (B1196258) Chloride (Deep Eutectic Solvent)Used to analyze the thermal stability of the prepared solvent. tandfonline.com

Future Prospects and Emerging Research Trajectories

Development of Novel Synthetic Methodologies Leveraging 2-[Bis(2-hydroxyethyl)amino]ethanol-Phenol Synergies

The unique structure of 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol (B47542), combining a tertiary amine, multiple hydroxyl groups, and a phenolic moiety, opens avenues for the development of novel synthetic strategies. Future research is anticipated to move beyond its simple formation and explore its utility as a versatile building block or catalyst.

One promising direction is its use in the synthesis of complex molecules and polymers. The amine group, akin to triethylamine (B128534) which catalyzes acylation and sulfonylation of phenols, can act as an in-situ catalyst for reactions involving the phenolic component. researchgate.netepa.gov This "auto-catalysis" could streamline multi-step synthetic sequences, leading to more efficient processes. Research could focus on designing one-pot reactions where the compound facilitates transformations such as etherification, esterification, or the formation of C-C bonds at the phenolic ring, a key challenge in organic synthesis. acs.orgrsc.org

Furthermore, the triol functionality derived from the triethanolamine (B1662121) portion offers multiple sites for polymerization or grafting. This could be leveraged to create novel phenolic resins with enhanced properties. Traditional phenol-formaldehyde resins, which have utilized triethanolamine as an alkaline catalyst, could be redesigned using this adduct as a primary monomer. google.comgoogle.com This approach could lead to resins with improved thermal stability, flexibility, and adhesive properties due to the incorporated aliphatic polyol chains. Investigations into addition-cured phenolic resins, which avoid the release of volatiles, could also benefit from the reactive sites on this compound. nasa.gov

Future synthetic research could also explore the compound's role in phase transfer catalysis, where its dual hydrophilic (polyol) and lipophilic (phenol) nature could be advantageous.

Exploration of Bio-inspired Catalysis and Green Chemistry Approaches in Phenol Transformations

The drive towards sustainable chemical manufacturing positions 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol as a compound of interest for green chemistry applications. nih.govmdpi.com Its components are readily available, and its synthesis is straightforward, aligning with the principles of atom economy.

A significant research trajectory involves its use in bio-inspired catalytic systems. The combination of a metal-coordinating amine and hydroxyl groups with a phenolic substrate in one molecule is reminiscent of metalloenzyme active sites. This could inspire the design of novel catalysts for selective phenol oxidation or functionalization under mild, aqueous conditions. For instance, research could explore the formation of metal complexes with the triethanolamine moiety to catalyze the transformation of the bound phenol or other phenolic substrates, mimicking enzymatic pathways. acs.org

The development of formaldehyde-free phenolic resins is a major goal in green chemistry, and this compound offers a potential pathway. researchgate.netmdpi.com By using the triol arms for cross-linking, the reliance on formaldehyde (B43269) could be reduced or eliminated. Research into oxidative polymerization of phenols in aqueous media could be adapted, using the compound to create soluble and processable polyphenols with unique structures. researchgate.net

Moreover, the use of the compound in conjunction with biocatalysts like lipases is a fertile area for exploration. Lipases have been shown to be effective in various organic syntheses, and their combination with this functional molecule could lead to novel, environmentally benign routes for producing valuable chemicals from phenolic feedstocks. researchgate.net The inherent properties of the compound could also be harnessed in creating more sustainable formulations, such as water-based coatings or adhesives.

Investigation of Structure-Property Relationships for Targeted Applications in Materials Science

The multifunctionality of 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol makes it a compelling candidate for the creation of advanced materials with tailored properties. imdea.orgmdpi.com A deep understanding of the structure-property relationships will be crucial for unlocking its full potential.

In polymer science, incorporating this adduct into polymer backbones is expected to significantly influence material properties. For example, in polyesters or polyurethanes, the rigid phenolic group could enhance thermal stability and mechanical strength, while the flexible and hydrophilic triethanolamine segment could improve processability, dyeability, and moisture absorption. Detailed studies correlating the concentration of this monomer with changes in glass transition temperature, crystallinity, and mechanical performance will be essential. nih.gov

Another key research area is its use as a modifier for nanomaterials. For instance, triethanolamine has been used to functionalize graphene oxide to improve its dispersion in epoxy resins for corrosion-resistant coatings. researchgate.net The phenolic group in the adduct could offer additional interactions, such as π-π stacking, with graphene or carbon nanotubes, leading to even more stable and effective nanocomposites. The investigation of these hybrid materials for applications in sensors, conductive inks, and structural components is a promising frontier.

The development of "smart" materials based on this compound is also conceivable. The pH-responsive nature of the tertiary amine and the potential for the phenol to participate in dynamic covalent bonding could be exploited to create materials that respond to environmental stimuli. This could lead to applications in drug delivery, self-healing materials, and adaptive coatings.

Potential Application Area Key Structural Feature Leveraged Anticipated Property Enhancement
Advanced Phenolic Resins Triol and phenolic groupsImproved flexibility, adhesion, and reduced formaldehyde use. google.comgoogle.com
Polymer Nanocomposites Tertiary amine and aromatic ringEnhanced dispersion of nanofillers and improved interfacial adhesion. researchgate.net
Functional Coatings Hydrophilic and reactive groupsBetter corrosion resistance, adhesion to substrates, and water-based formulations.
"Smart" Materials pH-responsive amine, phenolic OHStimuli-responsive behavior, potential for self-healing.

Integration with Sustainable Chemical Engineering for Industrial Relevance

For the promising research trajectories of 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol to translate into industrial applications, integration with sustainable chemical engineering principles is paramount. This involves developing scalable, efficient, and environmentally responsible processes for its synthesis and use.

Process optimization for the synthesis of the adduct itself will be an initial focus. This includes exploring continuous flow reactors, optimizing catalyst use (if any), and minimizing waste generation. The reaction of ethylene (B1197577) oxide with ammonia (B1221849) to produce triethanolamine is a large-scale industrial process, and phenol is a bulk chemical, suggesting that the feedstock is readily available for industrial production. wikipedia.org

In the context of phenolic resins, engineering efforts could focus on developing reactive extrusion processes that utilize the compound to produce thermosets with reduced cycle times and energy consumption. The potential for formaldehyde-free formulations would also have significant industrial impact, aligning with stricter environmental regulations. mdpi.com

The application of this compound in areas like cement production, where triethanolamine is already used as a grinding aid, could be explored to see if the phenolic component offers additional benefits, such as improved interactions with other organic additives. wikipedia.org Furthermore, its use in metalworking fluids, building on the corrosion-inhibiting properties of triethanolamine, could be enhanced by the phenolic group's ability to act as an antioxidant. shreechem.in

Q & A

Basic: What are the recommended synthetic routes for 2-[Bis(2-hydroxyethyl)amino]ethanol, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:
The synthesis of ethanolamine derivatives like 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves nucleophilic substitution or condensation reactions. For example, reacting ethanolamine with 2-chloroethanol under controlled conditions (e.g., low temperatures <0°C in inert solvents like tetrachloromethane) can enhance selectivity and reduce exothermic side reactions . Optimization should focus on:

  • Temperature control : Prevents thermal degradation of intermediates.
  • Solvent selection : Polar aprotic solvents improve reaction kinetics.
  • Stoichiometric ratios : Excess ethanolamine can drive the reaction forward.
    Advanced characterization (e.g., HPLC, NMR) is critical to verify purity and identify byproducts like unreacted chloroethanol or cross-linked polymers .

Basic: How does the hydroxyl group in phenol influence the compound’s reactivity in aqueous versus organic phases?

Methodological Answer:
Phenol’s hydroxyl group imparts acidity (pKa ~10), enabling deprotonation in basic aqueous solutions to form phenoxide ions, which are highly reactive in nucleophilic aromatic substitution. In organic phases, phenol acts as a weak hydrogen-bond donor, influencing solubility and intermolecular interactions. Researchers should:

  • Adjust pH : Use buffered aqueous systems to stabilize phenoxide for reactions like sulfonation or nitration.
  • Employ phase-transfer catalysts : Facilitate reactivity in biphasic systems (e.g., tetrabutylammonium bromide) .

Advanced: What experimental designs are suitable for studying endocrine-disrupting effects of phenol derivatives, and how can nonmonotonic dose-response curves be addressed?

Methodological Answer:
Phenol derivatives may exhibit endocrine disruption via estrogen receptor (ER) binding or interference with steroidogenesis. To address nonmonotonic dose responses:

  • Use factorial design : Test multiple doses (e.g., 0.1 nM–100 µM) and exposure durations .
  • Include positive/negative controls : Estradiol (ER agonist) and ICI 182,780 (ER antagonist) validate assay sensitivity.
  • Critical exposure windows : Prioritize developmental stages (e.g., prenatal or perinatal periods) in animal models to mimic human susceptibility .

Advanced: How can conflicting data on the alkylation potential of 2-[Bis(2-hydroxyethyl)amino]ethanol be resolved?

Methodological Answer:
Contradictions in alkylation activity (e.g., DNA adduct formation vs. lack of mutagenicity) may arise from:

  • Reactivity under varying pH : Alkylation is pH-dependent; test in physiologically relevant buffers (pH 7.4 vs. acidic lysosomal conditions).
  • Metabolic activation : Use S9 liver fractions or cytochrome P450 inhibitors to assess if metabolites drive alkylation .
  • Endpoint selection : Combine Ames test (mutagenicity) with comet assay (DNA damage) for comprehensive genotoxicity profiling .

Advanced: What analytical techniques are most effective for quantifying low-dose effects of phenol derivatives in complex biological matrices?

Methodological Answer:
For trace-level detection in tissues or serum:

  • LC-MS/MS : Provides high sensitivity (detection limits <1 pg/mL) and specificity for phenol metabolites.
  • Immunoaffinity cleanup : Reduces matrix interference (e.g., using anti-bisphenol antibodies).
  • Internal standards : Deuterated analogs (e.g., d16-bisphenol A) correct for recovery variability .

Advanced: How can computational models predict the environmental persistence of 2-[Bis(2-hydroxyethyl)amino]ethanol, and what validation experiments are required?

Methodological Answer:

  • QSAR models : Use logP and Henry’s law constants to estimate biodegradability and bioaccumulation potential.
  • Hydrolysis studies : Test stability at pH 4–9 to simulate environmental conditions.
  • Microcosm validation : Soil/water systems with microbial consortia quantify half-life under aerobic/anaerobic conditions .

Basic: What safety protocols are essential when handling 2-[Bis(2-hydroxyethyl)amino]ethanol due to its reactive functional groups?

Methodological Answer:

  • Incompatibility management : Avoid contact with strong oxidizers, isocyanates, or anhydrides to prevent explosive reactions .
  • Personal protective equipment (PPE) : Use nitrile gloves, vapor respirators, and fume hoods.
  • Neutralization : Treat spills with weak acids (e.g., citric acid) to neutralize amine groups .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing 2-[Bis(2-hydroxyethyl)amino]ethanol-phenol conjugates?

Methodological Answer:

  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent reaction progress.
  • Design of experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) using response surface methodology .
  • Post-synthesis purification : Gradient HPLC or crystallization removes unreacted precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.